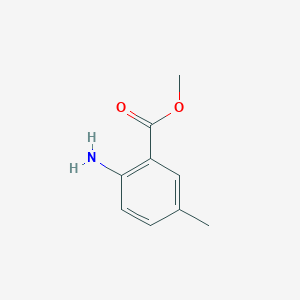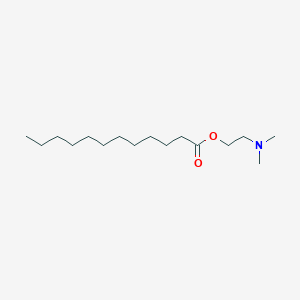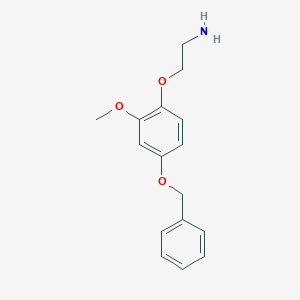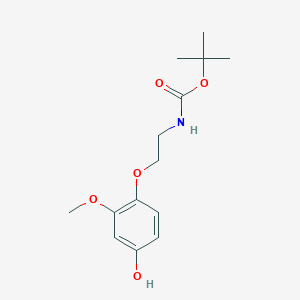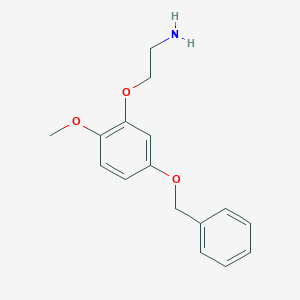![molecular formula C13H23NO4 B016230 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one CAS No. 160141-21-9](/img/structure/B16230.png)
4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of morpholine derivatives, including 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one, often involves multi-step chemical reactions that ensure the introduction of specific functional groups at designated positions on the morpholine ring. For instance, Kotan and Yüksek (2016) detailed the synthesis of a morpholine derivative through reactions of certain precursors with morpholine and formaldehyde, highlighting the critical steps in obtaining the desired compound structure. Their work emphasizes the importance of precise conditions in achieving high purity and yield of the morpholine derivatives (Gül Kotan & H. Yüksek, 2016).
Molecular Structure Analysis
The molecular structure of morpholine derivatives, including the 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one, is often determined using various spectroscopic methods such as IR, NMR (both ^1H and ^13C), and mass spectrometry. These techniques provide detailed information on the molecular framework, functional groups, and stereochemistry of the synthesized compounds. The study by Kotan and Yüksek (2016) utilized these methods to confirm the structure of the synthesized morpholine derivative, showcasing the compound's intricate molecular architecture and the efficacy of these analytical techniques in structure elucidation.
Chemical Reactions and Properties
Morpholine derivatives, including 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one, participate in various chemical reactions that are crucial for their applications in synthesis and drug development. These reactions include but are not limited to, cycloadditions, substitutions, and transformations under different conditions, which can alter their chemical structure and functional properties. The research by Albanese et al. (2010) on the synthesis of enantiomerically pure morpholine derivatives demonstrates the versatility of these compounds in organic synthesis, highlighting their reactivity and potential as intermediates in the production of complex molecules (D. Albanese et al., 2010).
Aplicaciones Científicas De Investigación
Morpholine and Piperazine Derivatives in Medicinal Chemistry
Morpholine and its analogues, including piperazine derivatives, have been extensively studied for their diverse pharmacological activities. These compounds serve as essential scaffolds in medicinal chemistry, offering a broad spectrum of therapeutic potential. The research emphasizes their application across various domains, including antitumor, antimicrobial, and CNS (central nervous system) disorders, showcasing their versatility in drug design and development (Mohammed et al., 2015).
Phosphorus-containing Polymers for Biomedical Applications
In the field of biomaterials, phosphorus-containing organic materials, including those derived from or related to morpholine structures, have attracted significant attention. These materials are prized for their biocompatibility, hemocompatibility, and resistance to protein adsorption, making them suitable for various biomedical applications such as dentistry, regenerative medicine, and drug delivery. This underscores the importance of morpholine derivatives in developing new, functional materials for healthcare applications (Monge et al., 2011).
BODIPY-Based Materials for OLEDs
While not directly related to the compound , research on BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene)-based materials illustrates the broader context of organic semiconductors in scientific applications. These materials have been explored for their potential in organic light-emitting diodes (OLEDs), with morpholine derivatives potentially contributing to the synthesis and functionalization of such materials. This area highlights the role of sophisticated organic compounds in advancing optoelectronic devices (Squeo & Pasini, 2020).
Propiedades
IUPAC Name |
tert-butyl (3S)-3-butan-2-yl-5-oxomorpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-6-9(2)10-7-17-8-11(15)14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9?,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVMIOUSVTTYEW-QVDQXJPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1COCC(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@H]1COCC(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570349 | |
| Record name | tert-butyl (3S)-3-butan-2-yl-5-oxomorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one | |
CAS RN |
160141-21-9 | |
| Record name | tert-butyl (3S)-3-butan-2-yl-5-oxomorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



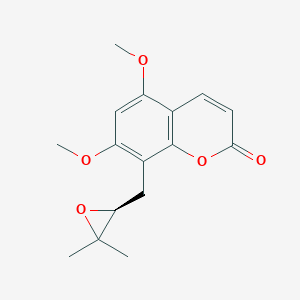
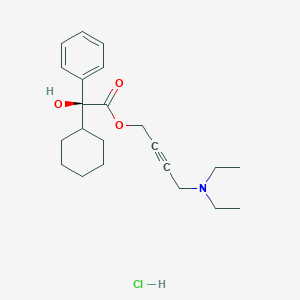

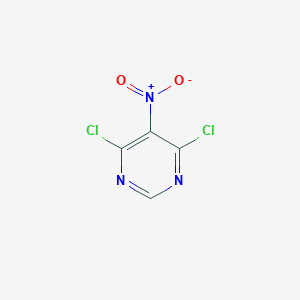
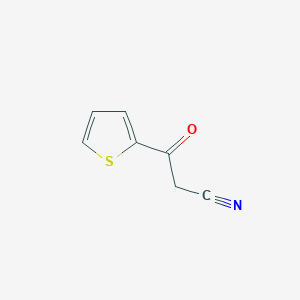
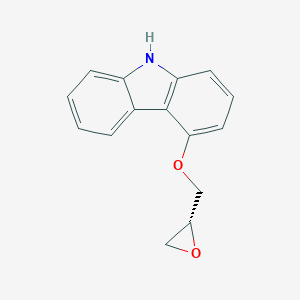
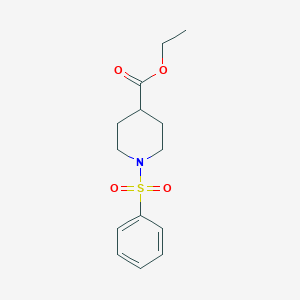
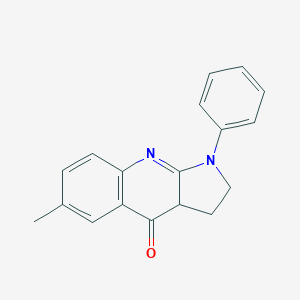
![Methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate](/img/structure/B16174.png)
